molecular formula C10H10BNO2 B8263567 (3-(1H-Pyrrol-1-yl)phenyl)boronic acid

(3-(1H-Pyrrol-1-yl)phenyl)boronic acid

Cat. No.: B8263567
M. Wt: 187.00 g/mol
InChI Key: IUDXWIVWPUVRFK-UHFFFAOYSA-N
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Description

(3-(1H-Pyrrol-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-Pyrrol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Aryl halide: 3-bromo-1H-pyrrole

    Organoboron compound: Phenylboronic acid

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-Pyrrol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium hydroxide in water at elevated temperatures.

Major Products

    Oxidation: Phenol derivatives

    Reduction: Alcohol or amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(3-(1H-Pyrrol-1-yl)phenyl)boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(1H-Pyrrol-1-yl)phenyl)boronic acid involves its interaction with biological molecules, particularly enzymes. The boronic acid group can form reversible covalent bonds with active site residues, such as serine or threonine, in enzymes. This interaction can inhibit enzyme activity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • (3-(1H-Pyrazol-3-yl)boronic acid
  • (3-(1H-Indol-1-yl)phenyl)boronic acid

Uniqueness

(3-(1H-Pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of the pyrrole moiety, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its utility in various applications compared to other boronic acids .

Properties

IUPAC Name

(3-pyrrol-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDXWIVWPUVRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2C=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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